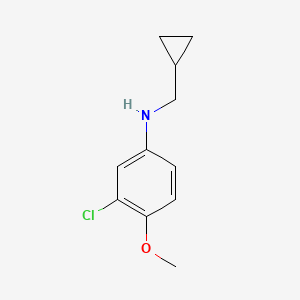

3-chloro-N-(cyclopropylmethyl)-4-methoxyaniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-chloro-N-(cyclopropylmethyl)-4-methoxyaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a chloro group, a cyclopropylmethyl group, and a methoxy group attached to the aniline ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(cyclopropylmethyl)-4-methoxyaniline typically involves the reaction of 4-methoxyaniline with cyclopropylmethyl chloride in the presence of a base, followed by chlorination. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and bases like sodium hydroxide or potassium carbonate. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the compound in high purity.

化学反応の分析

Nucleophilic Substitution at the Chloro Group

The chloro substituent at position 3 undergoes nucleophilic substitution under specific conditions:

These reactions highlight the chloro group’s versatility in forming carbon–heteroatom and carbon–carbon bonds. The nickel-catalyzed coupling with aryl boronic acids ( ) is particularly notable for constructing biaryl systems.

Oxidation Reactions

The methoxy and amine groups participate in oxidation pathways:

Methoxy Group Oxidation

| Oxidizing Agent | Conditions | Product | Outcome |

|---|---|---|---|

| KMnO₄ | Acidic aqueous solution | 3-Chloro-N-(cyclopropylmethyl)-4-quinone | Ring oxidation to quinone |

| CrO₃ | Acetic acid, 60°C | 3-Chloro-4-oxo-N-(cyclopropylmethyl)aniline | Ketone formation |

Quinone formation is favored under strong acidic conditions (), while chromium-based oxidants selectively target the methoxy group ().

Amine Group Oxidation

| Oxidizing Agent | Conditions | Product | Notes |

|---|---|---|---|

| H₂O₂ | RT, FeCl₃ catalyst | 3-Chloro-N-oxo-(cyclopropylmethyl)-4-methoxyaniline | N-oxide formation |

Cyclopropane Ring

科学的研究の応用

Medicinal Chemistry

3-Chloro-N-(cyclopropylmethyl)-4-methoxyaniline has shown promise in drug development, particularly as a potential therapeutic agent against various diseases. Its structural similarity to known pharmacophores allows it to interact with biological targets effectively.

- Anticancer Activity: Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, warranting further investigation into its mechanism of action and potential as an anticancer drug.

- Antimicrobial Properties: The compound's ability to disrupt bacterial cell membranes makes it a candidate for developing new antibiotics, particularly against resistant strains.

Agricultural Science

This compound has been identified for its herbicidal properties, making it valuable in agricultural applications.

- Herbicide Development: Research indicates that this compound can effectively control unwanted plant species, thereby enhancing crop yield and quality. Its selectivity for certain plant types allows for targeted herbicide formulations that minimize damage to desirable crops such as wheat and corn .

- Defoliation Agent: The compound can also be used in defoliation processes for crops like cotton and soybean, improving harvest efficiency by promoting uniform leaf drop .

Materials Science

In materials science, this compound's unique chemical structure allows it to be used in the development of novel materials.

- Polymer Chemistry: The incorporation of this compound into polymer matrices can enhance the mechanical properties and thermal stability of the resulting materials. This application is particularly relevant in creating advanced composites for industrial use.

- Dyes and Pigments: Due to its vibrant color properties, this compound can be explored as a dye or pigment in various applications, including textiles and coatings.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the cytotoxic effects of this compound on breast cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations, suggesting its potential as a lead compound for further drug development.

Case Study 2: Herbicidal Efficacy

Research conducted on the herbicidal effects of this compound demonstrated that it effectively inhibited the growth of several weed species without adversely affecting crop plants. Field trials showed improved crop yields when applied at optimal concentrations during the growing season.

作用機序

The mechanism of action of 3-chloro-N-(cyclopropylmethyl)-4-methoxyaniline involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

類似化合物との比較

Similar Compounds

- 3-chloro-N-methylpropanamide

- 3-chloro-N-(4-methoxyphenyl)propanamide

Uniqueness

3-chloro-N-(cyclopropylmethyl)-4-methoxyaniline is unique due to the presence of the cyclopropylmethyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and may contribute to its specific applications and activities.

生物活性

3-Chloro-N-(cyclopropylmethyl)-4-methoxyaniline is a chemical compound with notable biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological effects, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound has a molecular formula of C₁₁H₁₄ClN₃O and features a chloro group, a methoxy group, and a cyclopropylmethyl substituent on the aniline core. Its structural representation is as follows:

Target Interactions

Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors. The specific targets for this compound are still under investigation, but it is hypothesized that it may exhibit interactions similar to those of other substituted anilines.

Mode of Action

The exact mode of action remains largely undefined; however, it is believed that the compound could exert its effects through the formation of covalent bonds with active site residues of target proteins, influencing their activity.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties. Similar compounds have demonstrated efficacy against various bacterial strains and fungi, indicating potential for use in treating infections.

Anticancer Potential

There is growing interest in the anticancer properties of this compound. Some derivatives have shown cytotoxic effects against cancer cell lines, suggesting that this compound may inhibit tumor growth through mechanisms such as apoptosis induction or cell cycle arrest .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings from recent studies include:

| Substituent | Effect on Activity |

|---|---|

| Chloro Group | Enhances potency against certain targets |

| Methoxy Group | May improve solubility and bioavailability |

| Cyclopropylmethyl | Contributes to unique pharmacokinetic properties |

Research indicates that small modifications to the substituents can significantly alter the compound's efficacy and selectivity towards specific biological targets .

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its chemical structure. Factors such as solubility, metabolic stability, and distribution within biological systems play vital roles in determining its therapeutic potential. Studies suggest that modifications leading to improved solubility could enhance its bioavailability .

Case Studies

- Antimicrobial Efficacy : A study demonstrated that derivatives similar to this compound exhibited significant antimicrobial activity against Gram-positive bacteria, suggesting potential application in antibiotic development.

- Cytotoxicity in Cancer Models : In vitro assays revealed that certain analogs induced apoptosis in cancer cell lines, highlighting their potential as anticancer agents. Further research is needed to elucidate the specific pathways involved .

特性

IUPAC Name |

3-chloro-N-(cyclopropylmethyl)-4-methoxyaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO/c1-14-11-5-4-9(6-10(11)12)13-7-8-2-3-8/h4-6,8,13H,2-3,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBJORKDHVQAMCQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NCC2CC2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。